molecular formula C4H6N4 B013020 3-Methyl-1,2,4-triazin-5-amine CAS No. 104405-57-4

3-Methyl-1,2,4-triazin-5-amine

Cat. No. B013020
M. Wt: 110.12 g/mol
InChI Key: RBLIDERCJAMEPD-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of derivatives related to 3-Methyl-1,2,4-triazin-5-amine often involves the interaction between cyano-1,2,4-triazines and heterocyclic amines under solvent-free conditions. A study explored the solvent-free interaction between 5-cyano-1,2,4-triazines and 5-methylsulfanyl-4H-1,2,4-triazol-3-amines, leading to the ipso-substitution of the cyano-group with the corresponding heterocyclic amine residue, as evidenced by NMR and ESI-MS data (Shtaitz et al., 2023).

Molecular Structure Analysis

The molecular structure of synthesized derivatives is often confirmed through techniques like X-Ray crystallography, as in the case of the solvent-free synthesis study mentioned above. The structure elucidation revealed intermolecular contacts and specific crystal formations, indicating the stability and distinct structural features of these compounds (Shtaitz et al., 2023).

Chemical Reactions and Properties

Chemical reactions involving 3-Methyl-1,2,4-triazin-5-amine derivatives can include transformations under autoclave conditions, where functional groups like the methylsulfanyl group remain unaltered. These reactions highlight the chemical stability and reactivity of the triazine scaffold, leading to various functionalized compounds (Shtaitz et al., 2023).

Scientific Research Applications

Reactivity and Synthesis Techniques

  • Derivative Synthesis : Research has detailed the synthesis of fused derivatives of 1,2,4-triazines, which are recognized for their versatile pharmacological actions. For instance, the synthesis of pyrazolo[5,1-c][1,2,4]triazine derivatives investigated their reactivity, leading to compounds with potential for diverse applications (Mironovich & Shcherbinin, 2014).
  • Antimicrobial Activities : Another study focused on synthesizing novel 1,2,4-triazole derivatives, revealing some compounds exhibited good to moderate antimicrobial activities, suggesting their utility in designing new antimicrobial agents (Bektaş et al., 2007).
  • Supercritical Fluid Synthesis : The use of supercritical carbon dioxide was explored for synthesizing 5-Methyl-1,2,4-triazolo[1,5-a]pyrimidin-7(4H)-one, an intermediate in antiviral drug synthesis, showcasing an environmentally friendly and efficient synthetic route (Baklykov et al., 2019).

Potential Biological and Pharmacological Applications

  • Antimicrobial Agent Synthesis : Research on substituted 1,3,5-triazine derivatives with 4-amino-6-(tert-butyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one and 5-benzyl-1,3,4-thiadiazol-2-amine showed excellent activity against a panel of microorganisms, indicating their potential as antimicrobial agents (Malik & Patel, 2017).
  • Chemical Reactivity and Synthesis Approaches : A comprehensive review on the synthesis, reactivity, and applications of substituted 3-Amino-1,2,4-Triazines highlighted their importance as building blocks in pharmaceutical chemistry, emphasizing the wide range of chemical reactions and bioactivities these compounds can exhibit (Abdel-Rahman et al., 2020).

properties

IUPAC Name

3-methyl-1,2,4-triazin-5-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H6N4/c1-3-7-4(5)2-6-8-3/h2H,1H3,(H2,5,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RBLIDERCJAMEPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CN=N1)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H6N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

110.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Methyl-1,2,4-triazin-5-amine

CAS RN

104405-57-4
Record name 3-methyl-1,2,4-triazin-5-amine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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